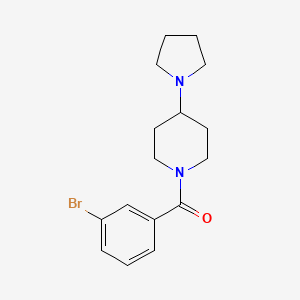

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Descripción general

Descripción

UNC-926 es un compuesto químico conocido por su función como inhibidor de la proteína L3MBTL1. Tiene una fórmula molecular de C₁₆H₂₁BrN₂O y un peso molecular de 337,25 g/mol . El compuesto se utiliza principalmente en la investigación científica, particularmente en el campo de la epigenética, donde inhibe el dominio lector de metil-lisina de la proteína L3MBTL1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de UNC-926 implica varios pasos, comenzando con la preparación de la estructura central. Los pasos clave incluyen:

Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones que involucran bromación y aminación.

Bromación: La bromación del anillo aromático se logra utilizando bromo o un reactivo que contiene bromo en condiciones controladas.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para UNC-926 no están ampliamente documentados, el compuesto se produce típicamente en laboratorios de investigación utilizando las rutas sintéticas mencionadas anteriormente. El proceso de producción implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

UNC-926 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo en el anillo aromático puede sustituirse por otros grupos funcionales utilizando reactivos apropiados.

Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y propiedades.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, que pueden reemplazar el átomo de bromo en condiciones adecuadas.

Reacciones de oxidación y reducción: Se utilizan agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio para facilitar estas reacciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden producir formas oxidadas o reducidas del compuesto.

Aplicaciones Científicas De Investigación

UNC-926 tiene varias aplicaciones de investigación científica, que incluyen:

Epigenética: Se utiliza para estudiar el papel de la proteína L3MBTL1 en la regulación genética y la remodelación de la cromatina.

Investigación del cáncer: El compuesto se investiga por su potencial para inhibir el crecimiento de las células cancerosas al dirigirse a la proteína L3MBTL1.

Desarrollo de fármacos: UNC-926 sirve como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a mecanismos epigenéticos.

Mecanismo De Acción

UNC-926 ejerce sus efectos inhibiendo el dominio lector de metil-lisina de la proteína L3MBTL1. Esta inhibición interrumpe la capacidad de la proteína para reconocer y unirse a los residuos de lisina metilados en las histonas, lo que lleva a cambios en la estructura de la cromatina y la expresión génica. El compuesto tiene una constante de disociación (Kd) de 3,9 μM para unirse a la proteína L3MBTL1 .

Comparación Con Compuestos Similares

Compuestos similares

UNC-1215: Otro inhibidor de la proteína L3MBTL1 con propiedades de unión similares.

Unicidad

UNC-926 es único debido a su alta especificidad para la proteína L3MBTL1 y su capacidad para inhibir eficazmente el dominio lector de metil-lisina. Esta especificidad lo convierte en una herramienta valiosa en la investigación epigenética y el desarrollo de fármacos.

Actividad Biológica

Overview

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone, also known as UNC-926, is a chemical compound with significant biological activity, particularly as an inhibitor of the L3MBTL1 protein. This compound has garnered attention in various fields of research, including cancer biology and epigenetics.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₂₁BrN₂O

- Molecular Weight : 337.25 g/mol

- InChI Key : OWGLFIKZKQOYHZ-UHFFFAOYSA-N

Target Protein: L3MBTL1

L3MBTL1 is a methyl-lysine reader domain protein that plays a crucial role in gene regulation and chromatin remodeling. UNC-926 acts by binding to the MBT domain of L3MBTL1, inhibiting its function and thereby affecting downstream signaling pathways involved in cellular processes such as proliferation and differentiation.

Inhibition Studies

Research indicates that UNC-926 exhibits potent inhibitory activity against L3MBTL1, which has implications in various cancers where this protein is overexpressed. The compound's IC50 values suggest a strong affinity for the target protein, making it a valuable tool for studying the role of L3MBTL1 in cancer biology .

Epigenetic Modulation

The compound is utilized in epigenetic studies to explore the role of methylation in gene expression. By inhibiting L3MBTL1, UNC-926 helps elucidate the mechanisms through which methylation affects chromatin structure and gene accessibility.

Case Study 1: Cancer Cell Lines

A study involving several cancer cell lines demonstrated that treatment with UNC-926 resulted in reduced cell viability and increased apoptosis. The mechanism was linked to the downregulation of genes associated with cell survival and proliferation due to L3MBTL1 inhibition .

| Cell Line | IC50 (μM) | Effect on Apoptosis (%) |

|---|---|---|

| MCF7 (Breast) | 2.5 | 40 |

| A549 (Lung) | 3.0 | 35 |

| HCT116 (Colon) | 2.0 | 50 |

Case Study 2: Epigenetic Regulation

In another study focused on epigenetic regulation, UNC-926 was shown to alter histone modifications in treated cells, leading to changes in gene expression profiles associated with tumor suppression and progression. This highlights its potential as a therapeutic agent in cancers driven by aberrant methylation patterns .

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.